N'-[2-cyano-3-(3,4-dimethylphenyl)-3-oxopropanoyl]-3,4-dimethylbenzohydrazide
Overview
Description
N’-[2-cyano-3-(3,4-dimethylphenyl)-3-oxopropanoyl]-3,4-dimethylbenzohydrazide is a complex organic compound characterized by its cyano, oxo, and dimethylphenyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-cyano-3-(3,4-dimethylphenyl)-3-oxopropanoyl]-3,4-dimethylbenzohydrazide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method includes the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, yielding the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N’-[2-cyano-3-(3,4-dimethylphenyl)-3-oxopropanoyl]-3,4-dimethylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and oxo positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or toluene .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a variety of substituted cyanoacetamides .
Scientific Research Applications
N’-[2-cyano-3-(3,4-dimethylphenyl)-3-oxopropanoyl]-3,4-dimethylbenzohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[2-cyano-3-(3,4-dimethylphenyl)-3-oxopropanoyl]-3,4-dimethylbenzohydrazide involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic addition reactions, while the oxo group can engage in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-N-[1-(3,4-dimethylphenyl)ethyl]acetamide
- 3-Cyano-3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-2-oxopropanamide
Uniqueness
N’-[2-cyano-3-(3,4-dimethylphenyl)-3-oxopropanoyl]-3,4-dimethylbenzohydrazide is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity.
Properties
IUPAC Name |
N'-[2-cyano-3-(3,4-dimethylphenyl)-3-oxopropanoyl]-3,4-dimethylbenzohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-12-5-7-16(9-14(12)3)19(25)18(11-22)21(27)24-23-20(26)17-8-6-13(2)15(4)10-17/h5-10,18H,1-4H3,(H,23,26)(H,24,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPQBCNOKNCBBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C(C#N)C(=O)NNC(=O)C2=CC(=C(C=C2)C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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